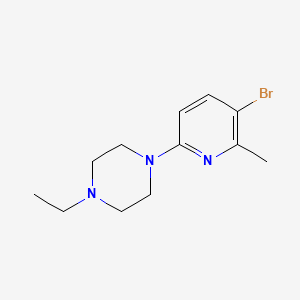

1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine” is a derivative of the compound "(5-Bromo-6-methylpyridin-2-yl)methanol" . The latter has a molecular weight of 202.05 and is a solid at room temperature . It is stored in a dry environment at 2-8°C .

Synthesis Analysis

The synthesis of similar compounds has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . The reaction yields a series of novel pyridine derivatives .Molecular Structure Analysis

The molecular structure of the related compound “(5-Bromo-6-methylpyridin-2-yl)methanol” is represented by the linear formula C7H8BrNO . The InChI code for this compound is 1S/C7H8BrNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve Suzuki cross-coupling reactions . These reactions are facilitated by a palladium catalyst and result in the formation of novel pyridine derivatives .Physical And Chemical Properties Analysis

The related compound “(5-Bromo-6-methylpyridin-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 202.05 and is stored in a dry environment at 2-8°C .Applications De Recherche Scientifique

PET Imaging Agent Synthesis

1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine derivatives have been explored in the synthesis of PET imaging agents. For instance, Xiaohong Wang et al. (2018) developed a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation. Their synthesis involved a multi-step process resulting in a tracer with a high radiochemical yield and purity, demonstrating the utility of such derivatives in advanced medical imaging applications (Wang et al., 2018).

Inhibitors of 15-Lipoxygenase

Research by Tayebe Asghari et al. (2016) synthesized new derivatives incorporating 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine, evaluating them as potential inhibitors of 15-lipoxygenase. The study highlighted the significance of these compounds in targeting specific enzymes, contributing to the development of new therapeutic agents (Asghari et al., 2016).

Catechol Oxidase Models

Michael Merkel et al. (2005) focused on the synthesis of less symmetrical dicopper(II) complexes, incorporating derivatives of 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine. These complexes served as models for catechol oxidase, providing insights into enzyme activity and structure-function relationships (Merkel et al., 2005).

Structural Characterization of Analgesics

In the realm of pain management, Z. Karczmarzyk and W. Malinka (2008) conducted a structural characterization of analgesic isothiazolopyridines, incorporating the studied chemical. Their work contributed to understanding the molecular basis of analgesic drugs and the role of such derivatives in their efficacy (Karczmarzyk & Malinka, 2008).

Propriétés

IUPAC Name |

1-(5-bromo-6-methylpyridin-2-yl)-4-ethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3/c1-3-15-6-8-16(9-7-15)12-5-4-11(13)10(2)14-12/h4-5H,3,6-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIJAZWAJLAGPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379505.png)

![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)